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Compound of Interest

Compound Name: Acrivastine

Cat. No.: B1664353 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Acrivastine is a second-generation H1-receptor antagonist used for the symptomatic relief of

allergies and hay fever.[1][2] A significant challenge in its oral delivery is its short biological half-

life of approximately 1.5-1.9 hours, which necessitates frequent dosing to maintain therapeutic

efficacy.[2] The development of a controlled-release formulation is a highly desirable strategy to

prolong the drug's duration of action, reduce dosing frequency, and improve patient

compliance.

This document provides detailed protocols and application notes for the development and

evaluation of a hydrophilic matrix-based controlled-release tablet formulation for acrivastine.

Hydrophilic matrix systems are a common and cost-effective approach for oral controlled-

release dosage forms, typically utilizing polymers like hypromellose (HPMC) that form a gel

layer upon hydration to control drug diffusion and/or matrix erosion.[3][4][5]

Physicochemical Properties of Acrivastine
A summary of the key physicochemical properties of acrivastine is essential for formulation

design.
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Property Value Reference

Molecular Formula C₂₂H₂₄N₂O₂ [1][2]

Molecular Weight 348.4 g/mol [1]

Biological Half-Life ~1.9 hours

Mechanism of Action
Histamine H1 Receptor

Antagonist
[1]

Solubility Soluble in DMSO [6]

Melting Point 222°C (decomposes) [7]

Formulation Development Strategy: Hydrophilic Matrix
Tablets
The primary strategy for achieving controlled release of acrivastine involves creating a

hydrophilic matrix tablet. When the tablet comes into contact with gastrointestinal fluids, the

hydrophilic polymer on the tablet's surface hydrates and swells, forming a viscous gel layer.

This layer acts as a barrier to both further water penetration and drug diffusion. The release of

the drug is then controlled by its diffusion through this gel layer and the gradual erosion of the

matrix.[4][8]

Commonly used polymers for this purpose include:

Hypromellose (HPMC): Different viscosity grades (e.g., K4M, K15M, K100M) are used to

modulate the release rate.[3] HPMC is widely used due to its non-ionic nature, pH-

independent drug release, and excellent stability.[4]

Carbopol (Carbomer): Anionic polymers that can also be used to control drug release.

Lipid-based Excipients: Materials like Compritol® 888 ATO (glyceryl behenate) can be

combined with hydrophilic polymers to further retard drug release.[9]

Studies have shown that using a combination of excipients, such as a lipid-based material

(Compritol) and a hydrophilic polymer (Methocel), can significantly decrease the dissolution

rate of both acrivastine and a co-administered drug like pseudoephedrine, achieving
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controlled release for over 8 hours.[9] Another study found that a formulation using HPMC

K15M could effectively control acrivastine release for up to 12 hours.

Example Formulations for Acrivastine Controlled-
Release Tablets
The following table summarizes example formulations developed in published studies,

demonstrating the use of different polymers to achieve controlled release.

Formulation
Code

Acrivastine
(mg)

Polymer(s)
Polymer
Concentrati
on (mg)

Key Finding Reference

F9 (Study 1) 8 HPMC K15M 150

Controlled

drug release

for up to 12

hours.

Optimized

(Study 2)
8

Compritol

888 ATO +

Methocel

K100M

Combination

Optimal

controlled

release for

over 8 hours.

[9]

Experimental Protocols
Protocol 1: Preparation of Acrivastine Matrix Tablets by
Direct Compression
This protocol describes a standard method for preparing matrix tablets using the direct

compression technique, which is efficient and avoids the use of heat and solvents.

Materials and Equipment:

Acrivastine powder

HPMC K15M (or other selected polymers)

Microcrystalline Cellulose (MCC) (Filler/Binder)
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Magnesium Stearate (Lubricant)

Talc (Glidant)

Digital weighing balance

Sieves (#40, #60 mesh)

V-blender or mortar and pestle

Rotary tablet press with appropriate punches

Procedure:

Sifting: Pass acrivastine, HPMC K15M, and MCC separately through a #40 mesh sieve to

ensure uniformity and break any lumps.

Blending: Accurately weigh the required quantities of the sifted ingredients. Blend the

acrivastine and HPMC K15M for 10 minutes. Add the MCC and continue blending for

another 10 minutes.

Lubrication: Sift magnesium stearate and talc through a #60 mesh sieve. Add them to the

powder blend and mix for 2-3 minutes. Avoid over-mixing, which can negatively impact tablet

hardness.

Compression: Compress the final blend into tablets using a rotary tablet press. Adjust the

compression force to achieve the desired tablet hardness.

1. Sifting
(Acrivastine, HPMC, MCC)

2. Blending
(Drug + Polymer)

3. Blending
(Add Filler)

4. Lubrication
(Add Lubricant/Glidant)

Pre-Compression
Evaluation

5. Tablet Compression

Post-Compression
Evaluation

In Vitro Dissolution
Study HPLC Analysis
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Caption: Experimental workflow for formulation and evaluation of Acrivastine tablets.

Protocol 2: Evaluation of Tablet Properties
Before and after compression, the blend and tablets must be characterized to ensure quality.

6.1 Pre-Compression Parameters:

Parameter Method Acceptance Criteria

Angle of Repose Fixed funnel method
< 30° (Excellent flow), 31-35°

(Good flow)

Bulk Density

Measure the volume of a

known weight of powder in a

graduated cylinder.

Record for calculating Carr's

Index.

Tapped Density

Tap the graduated cylinder

containing the powder until a

constant volume is achieved.

Record for calculating Carr's

Index.

Carr's Index (%)

[(Tapped Density - Bulk

Density) / Tapped Density] x

100

5-15% (Excellent), 12-16%

(Good)

Hausner Ratio Tapped Density / Bulk Density < 1.25 (Good flow)

6.2 Post-Compression Parameters:
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Parameter Method Acceptance Criteria

Weight Variation Weigh 20 tablets individually.

As per USP standards

(typically ±5% for tablets >324

mg).

Hardness

Test 6 tablets using a

Monsanto or Pfizer hardness

tester.

4-6 kg/cm ² (varies with

formulation).[10]

Friability

Test a known weight of tablets

in a Roche friabilator for 100

revolutions.

< 1.0% weight loss.[10]

Thickness
Measure the thickness of 10

tablets using a Vernier caliper.

Should be uniform within a

batch.

Drug Content
Assay a composite of finely

powdered tablets via HPLC.
90-110% of the label claim.

Protocol 3: In Vitro Drug Release Study
This protocol is used to determine the rate and extent of drug release from the formulated

tablets, simulating in vivo conditions.[11]

Materials and Equipment:

USP Dissolution Apparatus 2 (Paddle).[12]

Dissolution media (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer).

Water bath set to 37 ± 0.5°C.[12]

Syringes with filters (e.g., 0.45 µm).

HPLC system for analysis.

Procedure:
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Apparatus Setup: Set up the USP Apparatus 2. Fill each vessel with 900 mL of the selected

dissolution medium. Equilibrate the medium to 37 ± 0.5°C.

Tablet Introduction: Place one tablet in each dissolution vessel.

Operation: Start the apparatus at a paddle speed of 50 RPM.

Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4,

6, 8, 10, 12 hours).

Media Replacement: Immediately replace the withdrawn volume with an equal volume of

fresh, pre-warmed dissolution medium to maintain sink conditions.

Sample Preparation: Filter the collected samples through a 0.45 µm filter.

Analysis: Analyze the samples for acrivastine concentration using a validated HPLC

method.

Controlled Drug Release

tablet

hydration

gel

diffusion erosion
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Caption: Mechanism of drug release from a hydrophilic HPMC matrix tablet.

Protocol 4: Quantification of Acrivastine by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is required for the

accurate quantification of acrivastine in dissolution samples and for the drug content assay.

[13][14]

Equipment and Conditions:

Parameter Specification Reference

HPLC System
Isocratic pump, UV/Vis or PDA

detector, Autosampler
-

Column
Reversed-phase C18 (e.g.,

250 x 4.6 mm, 5 µm)
[15]

Mobile Phase
Methanol and 10mM Sodium

Dihydrogen Phosphate buffer
[15]

Flow Rate 1.0 mL/min -

Detection Wavelength 254 nm [13][15][16]

Injection Volume 20 µL -

Column Temperature 25°C [15]

Procedure:

Standard Preparation: Prepare a stock solution of acrivastine reference standard in a

suitable solvent (e.g., mobile phase). Prepare a series of working standards by serial dilution

to create a calibration curve.

Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile

phase to fall within the concentration range of the calibration curve.
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Analysis: Inject the standard solutions followed by the sample solutions into the HPLC

system.

Quantification: Record the peak areas. Plot a calibration curve of peak area versus

concentration for the standard solutions. Determine the concentration of acrivastine in the

samples using the regression equation from the calibration curve.

Data Presentation
9.1 Example In Vitro Drug Release Data:

The cumulative percentage of drug released should be calculated and tabulated. This data is

based on the findings for formulation F9 in a referenced study.

Time (hours) Cumulative % Drug Released (Mean ± SD)

1 15.2 ± 1.3

2 28.9 ± 2.1

4 45.6 ± 2.5

6 62.3 ± 3.0

8 78.1 ± 2.8

10 89.5 ± 1.9

12 98.7 ± 1.1

Disclaimer: The data presented in this application note is for illustrative purposes and is based

on published literature. Researchers must conduct their own experiments and validation to

support their findings.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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